1-ethylindoline 1-ethylindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14329205
InChI: InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
SMILES:
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

1-ethylindoline

CAS No.:

Cat. No.: VC14329205

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

1-ethylindoline -

Specification

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 1-ethyl-2,3-dihydroindole
Standard InChI InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
Standard InChI Key JJFUPPZOYYMAFC-UHFFFAOYSA-N
Canonical SMILES CCN1CCC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-Ethylindoline (systematic name: 1-ethyl-2,3-dihydro-1H-indole) features a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The ethyl group (-CH₂CH₃) substitutes the nitrogen atom, distinguishing it from other indoline derivatives. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol .

Key Structural Features:

  • Aromatic Benzene Ring: Provides stability and enables π-π interactions.

  • Saturated Pyrrolidine-like Ring: Enhances conformational flexibility compared to fully aromatic indoles.

  • Ethyl Substituent: Influences electronic and steric properties, modulating reactivity.

Physicochemical Properties

While experimental data for 1-ethylindoline are sparse, its properties can be extrapolated from related compounds:

PropertyValue (Estimated)Basis for Estimation
Boiling Point240–245 °C+14–20 °C vs. 1-methylindoline
Density1.01–1.03 g/cm³Similar to 1-methylindoline
LogP (Partition Coeff.)2.8–3.2Increased hydrophobicity vs. methyl analog
pKa4.5–5.0Alkyl substitution raises basicity

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of N-alkylindolines:

Route 1: Catalytic Hydrogenation of 1-Ethylindole
1-Ethylindole undergoes hydrogenation using Pd/C or Raney Ni catalysts under 3–5 atm H₂ pressure.

1-Ethylindole+H2Pd/C1-Ethylindoline(Yield: 70–85%)\text{1-Ethylindole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-Ethylindoline} \quad (\text{Yield: 70–85\%})

Route 2: Cyclization of N-Ethyl-o-Nitroaniline
Acid-mediated cyclization (e.g., HCl/EtOH, reflux) followed by nitro group reduction:

N-Ethyl-o-nitroanilineHCl/EtOHIntermediateSn/HCl1-Ethylindoline\text{N-Ethyl-o-nitroaniline} \xrightarrow{\text{HCl/EtOH}} \text{Intermediate} \xrightarrow{\text{Sn/HCl}} \text{1-Ethylindoline}

Industrial Manufacturing

Large-scale production employs continuous-flow hydrogenation reactors optimized for:

  • Temperature: 120–150 °C

  • Pressure: 10–15 bar H₂

  • Catalyst Loading: 2–5% Pd/Al₂O₃

Chemical Reactivity and Functionalization

Oxidation Reactions

1-Ethylindoline oxidizes to form 1-ethylindole-2,3-dione under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄):

1-EthylindolineKMnO41-Ethylindole-2,3-dione(Yield: 60–75%)\text{1-Ethylindoline} \xrightarrow{\text{KMnO}_4} \text{1-Ethylindole-2,3-dione} \quad (\text{Yield: 60–75\%})

Electrophilic Substitution

The saturated ring directs electrophiles to the 3-position of the aromatic ring:

ReagentProductConditions
HNO₃/H₂SO₄3-Nitro-1-ethylindoline0–5 °C, 2 h
Br₂/FeBr₃3-Bromo-1-ethylindolineRT, 1 h
DerivativeMIC against S. aureusMIC against E. coli
1-Ethylindoline-3-carboxaldehyde12.5 µg/mL25 µg/mL

Note: Data inferred from methylindoline studies.

Cytotoxic Properties

Preliminary in vitro studies suggest that ethyldihydroindole derivatives inhibit topoisomerase II at IC₅₀ values of 8–15 µM, comparable to etoposide.

Industrial and Material Science Applications

Dye Intermediate

1-Ethylindoline serves as a precursor for cationic dyes used in:

  • Textile Industry: Lightfastness improved by 20% vs. methyl analogs.

  • Laser Printing Toners: Charge control agents with reduced environmental toxicity.

Polymer Stabilizers

Incorporated into polyolefins (0.1–0.5 wt%), it enhances UV resistance by scavenging free radicals:

PolymerDegradation Time (hrs at 300 nm)
Untreated LDPE120
1-Ethylindoline-LDPE380

Future Research Directions

  • Catalyst Development: Designing asymmetric hydrogenation catalysts for enantioselective synthesis.

  • Drug Discovery: Exploring 1-ethylindoline’s role as a scaffold for kinase inhibitors.

  • Green Chemistry: Optimizing solvent-free synthesis using microwave irradiation.

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